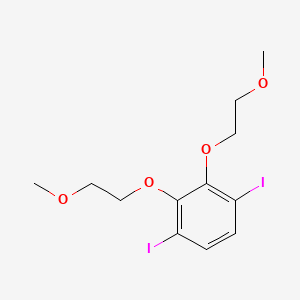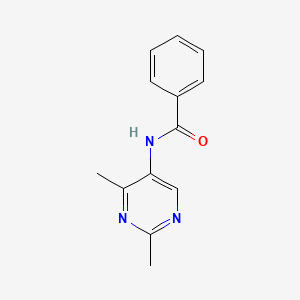![molecular formula C7H9BN2O3 B13887370 [5-(Methylcarbamoyl)pyridin-2-yl]boronic acid](/img/structure/B13887370.png)
[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid is a boronic acid derivative with the molecular formula C7H9BN2O3 This compound is of significant interest in various fields of chemistry and biology due to its unique structure and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Methylcarbamoyl)pyridin-2-yl]boronic acid typically involves the reaction of 5-(methylcarbamoyl)pyridine with a boronic acid derivative. One common method is the palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or boronate ester. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like THF are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various arylated products .
Applications De Recherche Scientifique
[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.
Biology: The compound’s ability to form reversible covalent bonds with diols makes it useful in the study of biological systems, such as enzyme inhibition and protein labeling.
Mécanisme D'action
The mechanism of action of [5-(Methylcarbamoyl)pyridin-2-yl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to the active site of an enzyme and inhibit its activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Another boronic acid derivative with similar reactivity but different structural properties.
2-Pyridylboronic acid: Similar to [5-(Methylcarbamoyl)pyridin-2-yl]boronic acid but lacks the methylcarbamoyl group.
3-Pyridylboronic acid: Another pyridine-based boronic acid with different substitution patterns.
Uniqueness
This compound is unique due to the presence of the methylcarbamoyl group, which can influence its reactivity and binding properties. This makes it particularly valuable in applications where specific interactions with biological molecules are required .
Propriétés
Formule moléculaire |
C7H9BN2O3 |
|---|---|
Poids moléculaire |
179.97 g/mol |
Nom IUPAC |
[5-(methylcarbamoyl)pyridin-2-yl]boronic acid |
InChI |
InChI=1S/C7H9BN2O3/c1-9-7(11)5-2-3-6(8(12)13)10-4-5/h2-4,12-13H,1H3,(H,9,11) |
Clé InChI |
MBIMDPWJQLHSMU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NC=C(C=C1)C(=O)NC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Bromophenyl)amino]propanamide](/img/structure/B13887294.png)
![[2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol](/img/structure/B13887309.png)
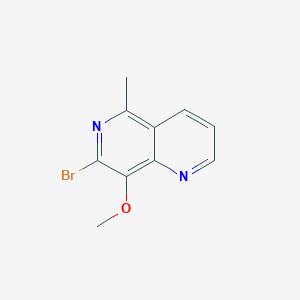
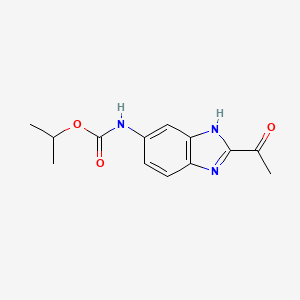
![4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one](/img/structure/B13887330.png)
![2-[3-(6-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13887345.png)
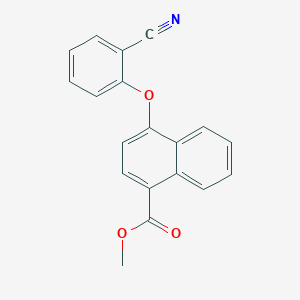
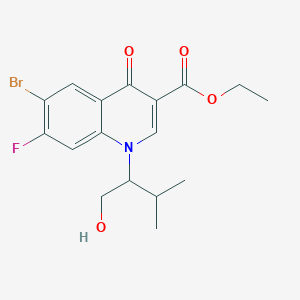


![5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one](/img/structure/B13887373.png)
![Ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13887379.png)
